5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one
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Overview
Description
5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one: is a chemical compound that features a trifluoromethyl group attached to an oxathiazolone ringThe trifluoromethyl group is known for its ability to enhance the stability, lipophilicity, and bioactivity of molecules, making compounds containing this group valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable precursor with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under specific conditions . The reaction conditions often require the presence of a catalyst, such as a palladium or copper complex, and may involve the use of a base to facilitate the reaction .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazolone ring to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability .
Industry: The compound is also used in the development of agrochemicals and materials. Its stability and reactivity make it suitable for the synthesis of pesticides, herbicides, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity . The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and disrupting normal biochemical processes .
Comparison with Similar Compounds
Trifluoromethylated Pyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethylated Indoles: These compounds are known for their bioactivity and are used in medicinal chemistry.
Trifluoromethylated Benzoxazoles: These compounds have applications in materials science and as intermediates in organic synthesis.
Uniqueness: 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one is unique due to its oxathiazolone ring structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various fields .
Properties
Molecular Formula |
C3F3NO2S |
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Molecular Weight |
171.10 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C3F3NO2S/c4-3(5,6)1-7-10-2(8)9-1 |
InChI Key |
ZEDDYINZFVPUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSC(=O)O1)C(F)(F)F |
Origin of Product |
United States |
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